molecular formula C18H20O3 B13979027 Oxirane, 2,2-bis[(phenylmethoxy)methyl]- CAS No. 27441-81-2

Oxirane, 2,2-bis[(phenylmethoxy)methyl]-

Cat. No.: B13979027
CAS No.: 27441-81-2
M. Wt: 284.3 g/mol
InChI Key: PDJHVGISEIRQGZ-UHFFFAOYSA-N
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Description

2,2-Bis(benzyloxymethyl)oxirane is an organic compound with the molecular formula C18H20O3. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(benzyloxymethyl)oxirane can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a glycidyl ether intermediate, which then cyclizes to form the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of 2,2-Bis(benzyloxymethyl)oxirane typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(benzyloxymethyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 2,2-Bis(benzyloxymethyl)oxirane include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2-Bis(benzyloxymethyl)oxirane involves the high reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(benzyloxymethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two benzyloxymethyl groups enhances its utility in organic synthesis and industrial applications compared to simpler epoxides .

Properties

CAS No.

27441-81-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,2-bis(phenylmethoxymethyl)oxirane

InChI

InChI=1S/C18H20O3/c1-3-7-16(8-4-1)11-19-13-18(15-21-18)14-20-12-17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

PDJHVGISEIRQGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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